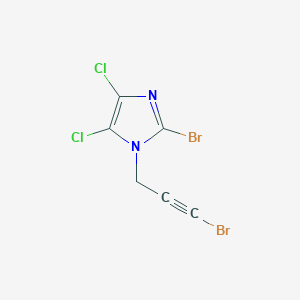
2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and imidazole moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole typically involves multi-step organic reactions. One common method includes the halogenation of an imidazole precursor followed by the introduction of the bromoprop-2-yn-1-yl group. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering the oxidation state of the compound.
Addition Reactions: The alkyne group in the bromoprop-2-yn-1-yl moiety can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Catalysts: Palladium or platinum catalysts are often employed in addition reactions involving the alkyne group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce imidazole N-oxides.
科学的研究の応用
Chemistry: In chemistry, 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure can be modified to interact with specific biological targets, aiding in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where halogenated imidazoles have shown efficacy.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.
作用機序
The mechanism of action of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s effects.
類似化合物との比較
- 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole
- 1-(3-bromoprop-2-ynyl)piperidine
- (Z)-(2-bromoprop-1-en-1-yl)benzene
Comparison: Compared to similar compounds, this compound is unique due to the presence of both bromine and chlorine atoms on the imidazole ring. This dual halogenation enhances its reactivity and potential for forming diverse chemical bonds. Additionally, the alkyne group provides a site for further functionalization, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
143485-93-2 |
|---|---|
分子式 |
C6H2Br2Cl2N2 |
分子量 |
332.80 g/mol |
IUPAC名 |
2-bromo-1-(3-bromoprop-2-ynyl)-4,5-dichloroimidazole |
InChI |
InChI=1S/C6H2Br2Cl2N2/c7-2-1-3-12-5(10)4(9)11-6(12)8/h3H2 |
InChIキー |
BYRQENOAIILZRQ-UHFFFAOYSA-N |
正規SMILES |
C(C#CBr)N1C(=C(N=C1Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
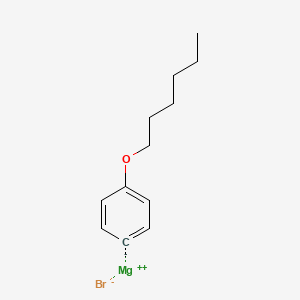
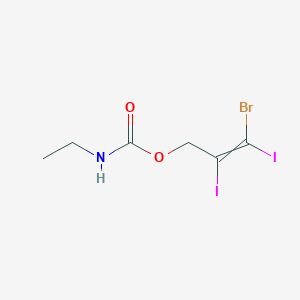
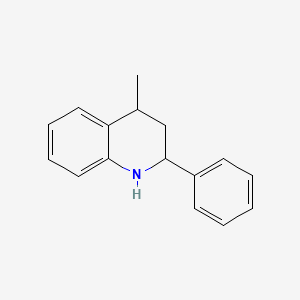
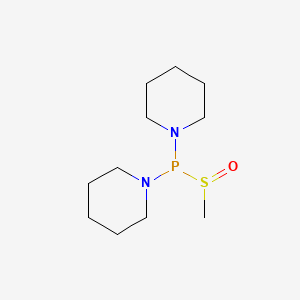
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
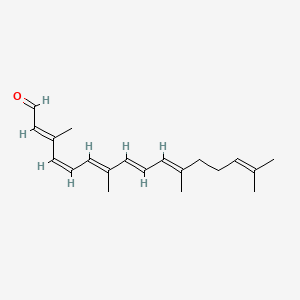
![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)

![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)

![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)
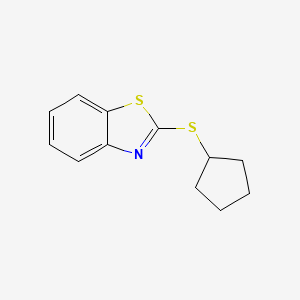
![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)
